3-Acetyl-4-methoxyoxazolidin-2-one
Description
3-Acetyl-4-methoxyoxazolidin-2-one is a substituted oxazolidinone derivative characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. The compound features an acetyl group at the 3-position and a methoxy group at the 4-position, which influence its electronic and steric properties. Oxazolidinones are widely studied for their applications as chiral auxiliaries in asymmetric synthesis and as precursors for bioactive molecules .
Properties
CAS No. |
120224-27-3 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.141 |
IUPAC Name |
3-acetyl-4-methoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H9NO4/c1-4(8)7-5(10-2)3-11-6(7)9/h5H,3H2,1-2H3 |
InChI Key |
OGABKPHAOKLGQK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(COC1=O)OC |
Synonyms |
2-Oxazolidinone, 3-acetyl-4-methoxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-Acetyl-4-methoxyoxazolidin-2-one and related oxazolidinone/thiazolidinone derivatives:
Key Insights:
Substituent Effects :
- Electron-Withdrawing Groups : The acetyl group in this compound likely increases electrophilicity at the carbonyl carbon, enhancing reactivity toward nucleophiles compared to 4-methyloxazolidin-2-one .
- Methoxy vs. Methyl : The methoxy group improves solubility in polar solvents, whereas methyl groups primarily contribute to steric effects .
Structural Modifications: Thioxo vs. Oxo: Replacing the oxo group with thioxo (as in ) introduces sulfur-mediated interactions (e.g., S⋯O), altering crystal packing and bioavailability . Fluorinated Chains: Fluorinated oxazolidinones exhibit unique phase-separation properties, making them valuable in fluorous synthesis .
Biological Relevance: Coumarin-thiazolidinone hybrids (e.g., Compound 4g) show high yields (81–92%) and bioactivity, suggesting that this compound could be tailored for similar applications .
Research Findings and Trends
- Synthetic Routes: Microwave-assisted methods () and ZnCl₂-catalyzed cyclizations () are efficient for oxazolidinone/thiazolidinone synthesis. This compound may be synthesized via analogous acylations .
- Crystallography : Anti-linear conformations () and fluorinated substituents () highlight the role of substituents in dictating molecular geometry and stability .
- Spectroscopic Data : IR and NMR trends () provide benchmarks for characterizing acetyl and methoxy groups in related compounds .
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